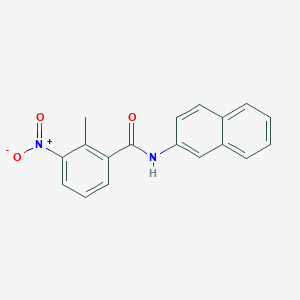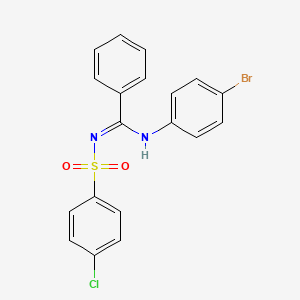
2-methyl-N-(naphthalen-2-yl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-甲基-N-(萘-2-基)-3-硝基苯甲酰胺是一种有机化合物,属于苯甲酰胺类。其特征在于存在一个硝基、一个萘环和一个连接到苯甲酰胺结构上的甲基。
准备方法
合成路线和反应条件
2-甲基-N-(萘-2-基)-3-硝基苯甲酰胺的合成通常包括前体化合物的硝化,然后进行酰胺化。一种常见的合成路线如下:
硝化: 起始原料 2-甲基苯甲酰胺在浓硝酸和浓硫酸的混合物中进行硝化,在 3 位引入硝基。
酰胺化: 硝化产物然后与 2-萘胺在偶联剂(如 N,N'-二环己基碳二亚胺 (DCC))的存在下反应,形成所需的 2-甲基-N-(萘-2-基)-3-硝基苯甲酰胺。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流反应器和优化的反应条件可以提高工艺效率和产率。
化学反应分析
反应类型
2-甲基-N-(萘-2-基)-3-硝基苯甲酰胺可以进行各种化学反应,包括:
还原: 硝基可以使用还原剂(如氢气)在钯催化剂存在下还原为氨基。
取代: 该化合物可以参与亲电芳香取代反应,在适当条件下硝基可以被其他取代基取代。
常用试剂和条件
还原: 氢气和钯碳 (Pd/C) 作为催化剂。
取代: 亲电试剂,如卤素或磺酸,在路易斯酸催化剂存在下。
主要生成产物
还原: 主要产物是 2-甲基-N-(萘-2-基)-3-氨基苯甲酰胺。
取代: 产物取决于反应中引入的取代基。
科学研究应用
2-甲基-N-(萘-2-基)-3-硝基苯甲酰胺在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建模块。
生物学: 该化合物可用于与酶抑制和蛋白质-配体相互作用相关的研究。
工业: 该化合物可用于开发染料、颜料和其他工业化学品。
作用机制
2-甲基-N-(萘-2-基)-3-硝基苯甲酰胺的作用机制涉及它与特定分子靶标的相互作用。硝基可以被还原形成与生物大分子相互作用的活性中间体。萘环和苯甲酰胺结构使该化合物能够与特定蛋白质或酶结合,调节它们的活性,并导致各种生物学效应。
相似化合物的比较
类似化合物
2-甲基-N-(萘-2-基)苯甲酰胺: 缺乏硝基,影响其反应性和生物活性。
3-硝基-N-(萘-2-基)苯甲酰胺: 结构相似,但硝基位于不同的位置,导致不同的化学和生物特性。
2-甲基-N-(苯基)-3-硝基苯甲酰胺: 包含一个苯基而不是萘环,改变了它的结合亲和力和特异性。
独特性
2-甲基-N-(萘-2-基)-3-硝基苯甲酰胺的独特性在于其硝基、萘环和甲基的组合,赋予其特定的化学反应性和生物活性。这种组合使其成为各种研究和工业应用的宝贵化合物。
属性
分子式 |
C18H14N2O3 |
|---|---|
分子量 |
306.3 g/mol |
IUPAC 名称 |
2-methyl-N-naphthalen-2-yl-3-nitrobenzamide |
InChI |
InChI=1S/C18H14N2O3/c1-12-16(7-4-8-17(12)20(22)23)18(21)19-15-10-9-13-5-2-3-6-14(13)11-15/h2-11H,1H3,(H,19,21) |
InChI 键 |
IOGBHGFBOHUJPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B11693564.png)

![2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11693586.png)
![(3E)-1-(2-bromophenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693595.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dichloro-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11693599.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11693601.png)
![4-Amino-N'-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11693611.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11693613.png)

![Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B11693631.png)
![N-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B11693634.png)
![(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11693637.png)
![2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11693638.png)
